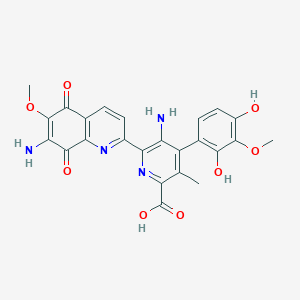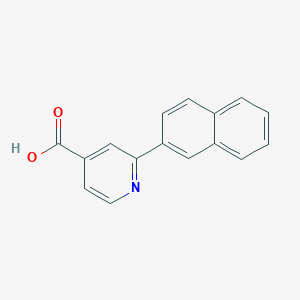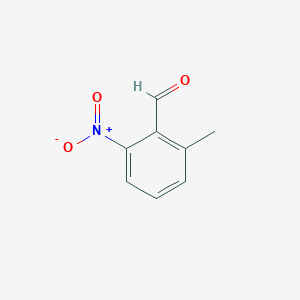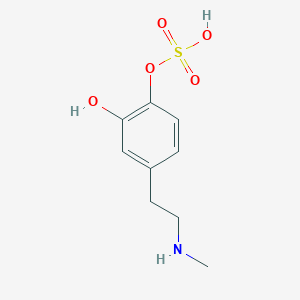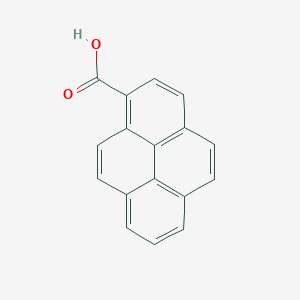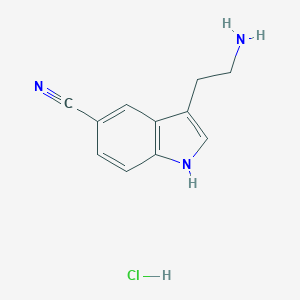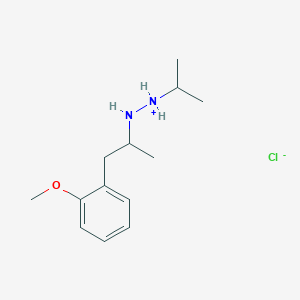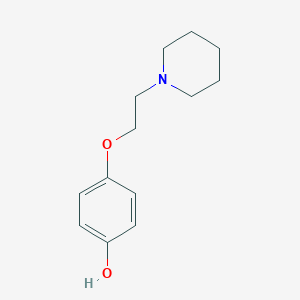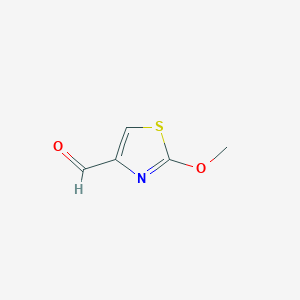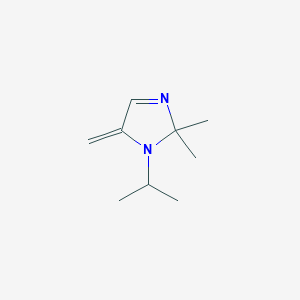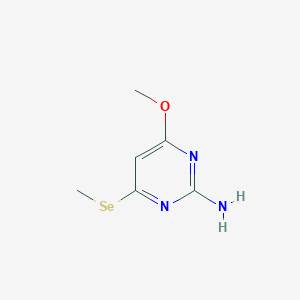
4-Methoxy-6-(methylselanyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-6-(methylselanyl)pyrimidin-2-amine, also known as MPA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPA is a pyrimidine derivative that contains a methylselanyl group, which is believed to be responsible for its unique properties.
Aplicaciones Científicas De Investigación
4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been studied for its potential use in a wide range of scientific applications. One of the most promising areas of research is in the field of cancer treatment. 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been shown to have potent anticancer activity in vitro, and several studies have demonstrated its ability to inhibit the growth of cancer cells. 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.
Mecanismo De Acción
The exact mechanism of action of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine is not fully understood, but it is believed to work by inhibiting key enzymes involved in cell growth and proliferation. 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been shown to inhibit the activity of thymidylate synthase, which is an essential enzyme for DNA synthesis. This inhibition leads to a decrease in DNA synthesis and cell growth, which may explain its anticancer activity.
Efectos Bioquímicos Y Fisiológicos
4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been shown to have anti-inflammatory and antioxidant properties. 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has also been shown to modulate the immune system, which may be useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine is its potent anticancer activity. 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been shown to be effective against a wide range of cancer cell lines, and its mechanism of action is well understood. However, 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine also has some limitations for lab experiments. For example, it is relatively unstable and can degrade over time, which may affect its activity. Additionally, 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine is relatively expensive to synthesize, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine. One area of interest is in the development of new anticancer drugs based on the structure of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine. Researchers are also investigating the use of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine in combination with other drugs to enhance its anticancer activity. Additionally, there is interest in exploring the potential use of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine in the treatment of viral infections and autoimmune diseases. Finally, researchers are studying the mechanism of action of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine in more detail to gain a better understanding of its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine involves the reaction of 2-amino-4-methoxypyrimidine with dimethyl diselenide in the presence of a catalyst. This reaction results in the formation of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine, which can be purified using standard laboratory techniques. The synthesis of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine is relatively straightforward and can be carried out using readily available reagents.
Propiedades
Número CAS |
100559-66-8 |
|---|---|
Nombre del producto |
4-Methoxy-6-(methylselanyl)pyrimidin-2-amine |
Fórmula molecular |
C6H9N3OSe |
Peso molecular |
218.13 g/mol |
Nombre IUPAC |
4-methoxy-6-methylselanylpyrimidin-2-amine |
InChI |
InChI=1S/C6H9N3OSe/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) |
Clave InChI |
WUSZPANUYKWOMZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)N)[Se]C |
SMILES canónico |
COC1=CC(=NC(=N1)N)[Se]C |
Sinónimos |
2-Pyrimidinamine, 4-methoxy-6-(methylseleno)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)
![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)
